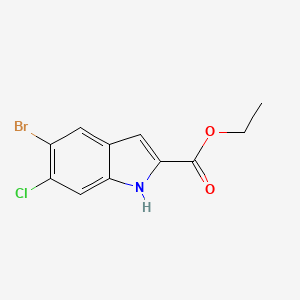

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate

描述

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate (CAS 1923237-13-1) is a halogenated indole derivative with the molecular formula C₁₁H₉BrClNO₂ and a molecular weight of 302.55 g/mol . This compound is characterized by a bromine atom at position 5, a chlorine atom at position 6, and an ethyl ester group at position 2 of the indole scaffold (Figure 1). It is primarily utilized in research settings, with a purity exceeding 98.00%, and is supplied in solid form or as a 10 mM solution in DMSO for experimental use . Storage recommendations include room temperature (short-term) or -80°C (long-term), with stability dependent on proper handling to avoid moisture and decomposition .

属性

IUPAC Name |

ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKPFPBSIRMAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is to start with 5-bromoindole, which is then chlorinated at the 6-position. The carboxylation at the 2-position is achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs.

化学反应分析

Types of Reactions

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

科学研究应用

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its role in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

相似化合物的比较

Table 1: Comparative Analysis of Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate and Analogs

*Similarity scores from reflect structural overlap with the target compound.

Halogen Substitution Patterns

This compound vs. 5-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 934660-16-9) :

The primary distinction lies in the C2 functional group: the ethyl ester (COOEt) in the former versus a carboxylic acid (COOH) in the latter. This difference impacts solubility and reactivity, as carboxylic acids are more polar and prone to ionization under physiological conditions, whereas esters are typically more lipophilic . The similarity score of 0.91 highlights their near-identical halogenation (Br at C5, Cl at C6) .Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7) :

This analog introduces a fluorine atom at C5 and shifts bromine to C3. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability compared to the target compound . Its molecular weight (320.54 g/mol ) is higher due to the additional halogen .

Functional Group Modifications

Carboxylic Acid Derivatives :

Compounds like 7-Chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4) lack bromine and the ethyl ester, resulting in a simpler structure (similarity score 0.83 ) and reduced molecular weight (195.60 g/mol ) . Such analogs may serve as intermediates for further functionalization.Complex Substituents :

Ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate (CAS 110543-98-1) incorporates acetoxy (C5), bromomethyl (C2), and methyl (N1) groups, increasing steric hindrance and molecular weight (433.10 g/mol ) . These modifications could influence binding affinity in drug discovery contexts.

Research and Practical Considerations

- Synthetic Utility : The ethyl ester group in the target compound facilitates solubility in organic solvents, making it preferable for coupling reactions in medicinal chemistry compared to carboxylic acid analogs .

生物活性

Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H9BrClNO2

- Molecular Weight : 302.55 g/mol

- CAS Number : 1923237-13-1

- Purity : ≥95% .

The presence of bromine and chlorine substituents on the indole ring significantly influences the compound's reactivity and biological properties.

This compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, with studies indicating that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve the inhibition of specific enzymes associated with cell division and growth .

- Anti-inflammatory Effects : Indole derivatives have been linked to anti-inflammatory activities, potentially through the modulation of inflammatory pathways .

Antimicrobial Studies

A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . In contrast, it showed limited activity against Gram-negative bacteria like E. coli.

Anticancer Studies

In another research effort, various indole derivatives were synthesized and tested for antiproliferative effects against multiple cancer cell lines. This compound was found to inhibit the growth of rapidly dividing A549 lung cancer cells . The compound's effectiveness was attributed to its ability to interfere with cellular signaling pathways involved in tumor growth.

Case Study 1: Antibacterial Activity Against MRSA

In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth effectively, showcasing its potential as a novel antibacterial agent in combating antibiotic-resistant strains .

Case Study 2: Cytotoxicity in Cancer Cells

A series of cytotoxicity assays were conducted on various cancer cell lines, revealing that this compound exhibited significant antiproliferative activity against A549 cells compared to non-tumor fibroblast cells. This suggests a selective action that could be beneficial in cancer therapies .

Applications in Scientific Research

This compound is utilized in various fields:

- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer.

- Biochemical Research : Used as a probe to study indole-based biological pathways and mechanisms.

- Industrial Applications : Involved in synthesizing dyes and pigments due to its unique chemical structure .

常见问题

Basic Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 5-bromo-6-chloro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of a pre-functionalized indole core (e.g., using cesium carbonate as a base in DMF at 60°C) can introduce substituents like bromo and chloro groups . Solvent choice (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) are critical for optimizing yield, as demonstrated in similar indole syntheses achieving ~50% yields via column chromatography purification . Key parameters include reaction time (12–24 hours), temperature (60–90°C), and post-reaction workup (e.g., aqueous extraction and vacuum drying) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR is crucial for confirming substituent positions and ester functionality. For instance, ethyl ester protons typically appear as a quartet at ~4.3 ppm (¹H NMR), while indole NH signals resonate near 10–12 ppm . HRMS (e.g., FAB-HRMS) confirms molecular weight (expected [M+H]⁺ ~318–330 Da for bromo/chloro derivatives) . TLC (Rf ~0.3 in 70:30 EtOAc/hexane) aids in monitoring reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated indole derivatives like this compound?

- X-ray crystallography using programs like SHELXL is standard, but challenges arise due to heavy atoms (Br/Cl) causing absorption artifacts. Data collection at low temperatures (e.g., 100 K) and iterative refinement (e.g., using SHELXPRO) improve accuracy . Discrepancies in hydrogen bonding patterns (common in indoles) require graph-set analysis to differentiate between intramolecular vs. intermolecular interactions . For example, halogen···π interactions may dominate packing behavior, necessitating high-resolution (<1.0 Å) datasets .

Q. What methodological approaches are recommended to analyze the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

- The bromo group is typically more reactive than chloro in cross-coupling reactions. Competitive kinetic studies (e.g., varying Pd catalysts or ligands) can quantify selectivity. For instance, using Pd(PPh₃)₄ with arylboronic acids in THF/water at 80°C may favor bromo substitution . DFT calculations (e.g., Fukui indices) predict electrophilic reactivity, while LC-MS monitors intermediate formation. Prior work on ethyl 6-chloro-indole-3-carboxylate shows chloro groups remain inert under mild coupling conditions .

Q. How do steric and electronic effects of bromo and chloro substituents influence the compound’s reactivity in medicinal chemistry applications?

- Bromo’s larger atomic radius increases steric hindrance but enhances lipophilicity (logP ~3.1), while chloro’s electronegativity polarizes the indole ring, affecting hydrogen-bonding capacity . In antibacterial analogs, bromo substitution at C5 improves membrane penetration, whereas chloro at C6 may hinder metabolic oxidation . SAR studies should compare bioactivity of derivatives with single vs. dual halogens, using MIC assays against Gram-positive pathogens .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar halogenated indole carboxylates?

- Yields vary due to solvent purity (e.g., residual DMF reducing efficiency ), base strength (Cs₂CO₃ vs. K₂CO₃ ), or competing side reactions (e.g., ester hydrolysis). A systematic Design of Experiments (DoE) approach can isolate critical factors:

Methodological Recommendations

- Purification : Use flash chromatography (70:30 EtOAc/hexane) followed by recrystallization from ethanol/water .

- Stability Testing : Monitor decomposition under UV light or elevated temperatures via HPLC .

- Crystallography : Employ synchrotron radiation for halogenated compounds to mitigate absorption errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。